molecular formula C16H22O4 B14501459 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 63165-38-8

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one

Katalognummer: B14501459
CAS-Nummer: 63165-38-8
Molekulargewicht: 278.34 g/mol
InChI-Schlüssel: JPXNWBDNQCYZQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with methoxy groups at the 6 and 8 positions, a pentyl chain at the 3 position, and a dihydro-1H-2-benzopyran-1-one core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of pulvilloric acid, which leads to the aromatization of the nucleus, giving dihydropulvilloric acid. This intermediate can then be esterified and methylated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-iminonaphthalene
  • 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

Uniqueness

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of a pentyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

63165-38-8

Molekularformel

C16H22O4

Molekulargewicht

278.34 g/mol

IUPAC-Name

6,8-dimethoxy-3-pentyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H22O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h9-10,12H,4-8H2,1-3H3

InChI-Schlüssel

JPXNWBDNQCYZQN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.